molecular formula C12H12N6S2 B2925054 1,4-bis(((4H-1,2,4-triazol-3-yl)thio)methyl)benzene CAS No. 355430-48-7

1,4-bis(((4H-1,2,4-triazol-3-yl)thio)methyl)benzene

Cat. No.: B2925054
CAS No.: 355430-48-7
M. Wt: 304.39
InChI Key: PAZRPGAWBXLEAJ-UHFFFAOYSA-N
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Description

1,4-bis(((4H-1,2,4-triazol-3-yl)thio)methyl)benzene is a compound that features a benzene ring substituted with two triazole-thio-methyl groups. This compound is part of the broader class of triazole derivatives, which are known for their diverse applications in various fields, including medicinal chemistry, materials science, and coordination chemistry .

Preparation Methods

The synthesis of 1,4-bis(((4H-1,2,4-triazol-3-yl)thio)methyl)benzene typically involves the reaction of 1,4-bis(chloromethyl)benzene with 4H-1,2,4-triazole-3-thiol under basic conditions. The reaction is usually carried out in a polar solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction . Industrial production methods may involve similar synthetic routes but optimized for larger scale production, including the use of continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

1,4-bis(((4H-1,2,4-triazol-3-yl)thio)methyl)benzene can undergo various chemical reactions, including:

Mechanism of Action

The mechanism of action of 1,4-bis(((4H-1,2,4-triazol-3-yl)thio)methyl)benzene involves its interaction with various molecular targets. The triazole rings can bind to metal ions, forming stable complexes that can act as catalysts or inhibitors in biochemical pathways. The compound’s ability to form hydrogen bonds and π-π interactions also plays a role in its biological activity, allowing it to interact with enzymes and receptors .

Comparison with Similar Compounds

1,4-bis(((4H-1,2,4-triazol-3-yl)thio)methyl)benzene can be compared with other triazole derivatives, such as:

These comparisons highlight the unique features of this compound, particularly its thioether linkages, which contribute to its distinct reactivity and applications.

Properties

IUPAC Name

5-[[4-(1H-1,2,4-triazol-5-ylsulfanylmethyl)phenyl]methylsulfanyl]-1H-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N6S2/c1-2-10(6-20-12-14-8-16-18-12)4-3-9(1)5-19-11-13-7-15-17-11/h1-4,7-8H,5-6H2,(H,13,15,17)(H,14,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAZRPGAWBXLEAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CSC2=NC=NN2)CSC3=NC=NN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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